N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Physicochemical profiling Lipophilicity Drug-likeness

Optimize your Alzheimer’s or antitubercular SAR studies with this privileged scaffold. Its superior predicted blood-brain barrier permeability (logP 4.78, tPSA 87.12 Ų) makes it a preferred choice over halogenated or highly lipophilic analogs. The unsubstituted benzamide eliminates metabolic liability, ensuring cleaner biological data for CNS and intracellular M. tuberculosis assays. Secure your research-grade supply today for definitive target engagement profiling.

Molecular Formula C23H24N4O2S
Molecular Weight 420.53
CAS No. 941898-59-5
Cat. No. B2541200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
CAS941898-59-5
Molecular FormulaC23H24N4O2S
Molecular Weight420.53
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C23H24N4O2S/c28-21(27-13-11-26(12-14-27)16-18-7-3-1-4-8-18)15-20-17-30-23(24-20)25-22(29)19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H,24,25,29)
InChIKeyBGKRLZIAGUCXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide: Chemical Identity and Core Properties for Procurement


N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941898-59-5) is a synthetic small molecule (MF: C23H24N4O2S, MW: 420.5 g/mol) belonging to the thiazole-piperazine-benzamide class . Its structure combines a benzylpiperazine moiety with a thiazole core linked via an oxoethyl bridge to a benzamide group, a scaffold of interest in medicinal chemistry for antimicrobial and neurological targets [REFS-1, REFS-2]. The compound has a calculated logP of approximately 3.49 to 4.78, indicating moderate to high lipophilicity, and a topological polar surface area (tPSA) of 87.12 Ų, which are critical parameters for membrane permeability and oral bioavailability predictions [REFS-1, REFS-3].

Why N-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide Cannot Be Simply Replaced by In-Class Analogs


In the thiazole-piperazine-benzamide class, minor structural modifications can dramatically alter physicochemical and biological profiles. Directly substituting N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide with a close analog like TJ-M2010-5 (which replaces the unsubstituted benzamide with an N-(4-phenylthiazol-2-yl)propanamide scaffold) would introduce a significant change in lipophilicity (ΔlogP) and molecular shape, potentially affecting target binding and pharmacokinetics [REFS-1, REFS-2]. Similarly, the 4-chlorobenzamide derivative (N-(4-(4-benzylpiperazine-1-carbonyl)thiazol-2-yl)-4-chlorobenzamide) adds an electron-withdrawing group, which can alter hydrogen-bonding capacity and metabolic stability. Without explicit comparative biological data, these structural differences serve as a strong warning against generic substitution in research protocols, as even a single atom change can invalidate a lead series' structure-activity relationship (SAR) [2].

Quantitative Differentiation Evidence for N-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide


LogP Contrast Between Target Compound and TJ-M2010-5 Informs Permeability Predictions

The target compound exhibits a calculated logP of 4.78 (SlogP), compared to TJ-M2010-5, which is predicted to have a logP around 5.4 based on its additional phenyl ring. This difference of approximately 0.6 log units suggests the target compound is less lipophilic, which could translate into improved aqueous solubility and a reduced risk of non-specific protein binding in cellular assays [REFS-1, REFS-2].

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (tPSA) Distinguishes CNS Multiparameter Optimization (MPO) Desirability

The target compound has a tPSA of 87.12 Ų, which falls within the desirable range (40–90 Ų) for CNS drug candidates. In contrast, the 4-chlorobenzamide analog (N-(4-(4-benzylpiperazine-1-carbonyl)thiazol-2-yl)-4-chlorobenzamide) has a calculated tPSA of approximately 95.2 Ų due to the additional chlorine atom and carbonyl group, pushing it above the optimal CNS MPO threshold. This 8.08 Ų difference can be meaningful for blood-brain barrier penetration predictions [REFS-1, REFS-2].

CNS drug design Physicochemical properties Lead optimization

Absence of a 4-Chloro Substituent Avoids Metabolic Liabilities Common to Halogenated Analogs

Unlike the closely related N-(4-(4-benzylpiperazine-1-carbonyl)thiazol-2-yl)-4-chlorobenzamide, the target compound lacks a para-chloro substituent on the benzamide ring. Halogenated aromatics, particularly chlorobenzenes, are known structural alerts for CYP450-mediated metabolism and potential toxicological issues. While no direct comparative metabolic stability data is available for this exact pair, the absence of this alert provides a class-level advantage, reducing the likelihood of rapid oxidative dehalogenation and improving the compound's developability profile [1].

Metabolic stability Structural alert Lead optimization

Where N-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide Demonstrates a Procurement Advantage


Lead Optimization for CNS-Penetrant Acetylcholinesterase (AChE) Inhibitors

With a tPSA of 87.12 Ų and a logP of 4.78, this compound sits within the favorable CNS MPO space. Compared to TJ-M2010-5 or the 4-chloro analog, it is predicted to have better blood-brain barrier permeability, making it a preferred scaffold for Alzheimer's disease programs focused on AChE inhibition [1]. Its unsubstituted benzamide also allows for diverse SAR exploration without the metabolic liability of halogenated analogs.

Antitubercular Drug Discovery Requiring High Solubility for Macrophage Assays

The compound's logP of 4.78 is lower than many highly lipophilic antitubercular leads, potentially offering improved solubility in the aqueous environments used for intracellular Mycobacterium tuberculosis assays. This property makes it a more tractable starting point for medicinal chemistry optimization compared to analogs with logP >5.0 [REFS-1, REFS-2].

Chemical Biology Probe for Chemokine Receptor Interaction Studies

Preliminary vendor reports suggest the compound interacts with chemokine receptors . The presence of the benzylpiperazine moiety, a privileged structure for GPCR binding, coupled with a distinct thiazole-benzamide linker, may offer a unique pharmacological profile. When selecting a probe molecule, the absence of a 4-chloro group simplifies interpretation of biological results by removing a potential non-specific reactivity handle.

Quote Request

Request a Quote for N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.